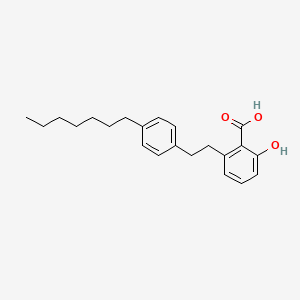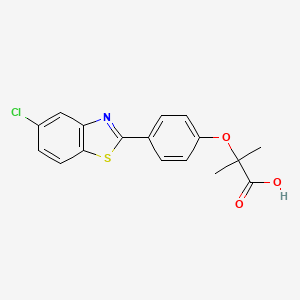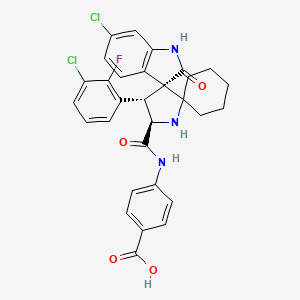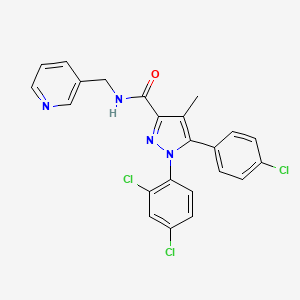
MJ15
Descripción general
Descripción
MJ 15 es un compuesto sintético conocido por su función como antagonista selectivo del receptor cannabinoide tipo 1 (CB1).
Aplicaciones Científicas De Investigación
MJ 15 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar las relaciones estructura-actividad de los receptores cannabinoides.
Biología: Ayuda a comprender el papel de los receptores CB1 en varios procesos fisiológicos.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de la obesidad y trastornos metabólicos relacionados.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores cannabinoides.
Mecanismo De Acción
MJ 15 ejerce sus efectos al unirse selectivamente y antagonizar el receptor CB1. Esta interacción inhibe la actividad del receptor, lo que lleva a una disminución del apetito y la ingesta de alimentos en modelos animales . Los objetivos moleculares incluyen los receptores CB1 ubicados en el cerebro y los tejidos periféricos, que están involucrados en la regulación del equilibrio energético y el metabolismo.
Análisis Bioquímico
Biochemical Properties
MJ15 interacts with the CB1 receptor, exhibiting a high affinity for rat CB1 receptor with a Ki of 27.2 pM and an IC50 of 118.9 pM . It is selective for CB1 over CB2, exhibiting only 46% inhibition of CB2 at a concentration of 10 μM . These interactions suggest that this compound may play a role in modulating the activity of these receptors, potentially influencing biochemical reactions within the body.
Cellular Effects
In cellular processes, this compound has been shown to inhibit food intake and increase body weight in diet-induced obese rats and mice . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CB1 receptor. As a potent antagonist, this compound binds to the CB1 receptor, inhibiting its activity . This binding interaction may lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that this compound exhibits potency in obesity and hyperlipidemia models
Dosage Effects in Animal Models
In animal models, this compound demonstrated remarkable effects from 20 to 40 mg/kg, including promoted the small intestine peristalsis in ICR mice and inhibited food intake and body weight increase in diet-induced obesity (DIO) rat and mouse
Metabolic Pathways
Given its interaction with the CB1 receptor, it is likely that this compound is involved in endocannabinoid signaling pathways
Subcellular Localization
Given its molecular properties and its interaction with the CB1 receptor, it is likely that this compound localizes to the cell membrane where the CB1 receptor is located
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MJ 15 involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:
Formación de la estructura principal: Esto involucra la reacción de compuestos aromáticos específicos bajo condiciones controladas para formar la estructura principal de MJ 15.
Funcionalización: Introducción de grupos funcionales como átomos de cloro y grupos que contienen nitrógeno para mejorar la actividad y selectividad del compuesto.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr altos niveles de pureza.
Métodos de producción industrial
La producción industrial de MJ 15 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Reacciones por lotes: Realización de reacciones en reactores grandes para producir cantidades significativas de los productos intermedios y finales.
Procesos de flujo continuo: Utilización de reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Control de calidad: Implementación de estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
MJ 15 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando la actividad del compuesto.
Sustitución: Las reacciones de sustitución, particularmente las que involucran halógenos, pueden conducir a la formación de diferentes análogos de MJ 15.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.
Agentes reductores: Como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos de sustitución: Incluyendo agentes halogenantes como cloro o bromo.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios análogos y derivados de MJ 15, cada uno con posibles actividades biológicas diferentes.
Comparación Con Compuestos Similares
Compuestos similares
Rimonabant: Otro antagonista del receptor CB1 previamente utilizado para la pérdida de peso.
AM251: Un antagonista selectivo del receptor CB1 utilizado en investigación.
SR141716A: Conocido por su papel en el estudio del sistema endocannabinoide.
Singularidad de MJ 15
MJ 15 es único debido a su alta selectividad y potencia para el receptor CB1, lo que lo convierte en una herramienta valiosa para estudiar los roles fisiológicos y patológicos de este receptor .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N4O/c1-14-21(23(31)28-13-15-3-2-10-27-12-15)29-30(20-9-8-18(25)11-19(20)26)22(14)16-4-6-17(24)7-5-16/h2-12H,13H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIKJFNEFJFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NCC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944154-76-1 | |
| Record name | MJ-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944154761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MJ-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MZ4N936N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of MJ15?
A1: this compound acts as an antagonist of the cannabinoid receptor type 1 (CB1). [, ]
Q2: How does this compound interact with CB1 receptors?
A2: this compound binds to CB1 receptors and blocks the binding of agonists, preventing their downstream effects. [, , ]
Q3: Does this compound exhibit any agonistic activity at CB1 receptors?
A3: Research suggests this compound displays inverse agonistic activity at CB1 receptors. This means it not only blocks agonist binding but also reduces the receptor's basal activity. []
Q4: What are the downstream consequences of this compound's antagonism of CB1 receptors?
A4: this compound's antagonism of CB1 receptors has been shown to reverse some effects mediated by CB1 activation, including inhibition of electrically induced contractions in mouse vas deferens and guinea pig ileum smooth muscle. [] In a study on bladder function, this compound reversed the effects of a fatty acid amide hydrolase (FAAH) inhibitor, suggesting a role of CB1 in bladder hyperactivity. []
Q5: What is the molecular formula and weight of this compound?
A5: The provided research papers do not explicitly mention the molecular formula or weight of this compound. For accurate information, please refer to chemical databases or the primary literature on the synthesis and characterization of this compound.
Q6: Is there any available spectroscopic data for this compound?
A6: The provided research papers do not include spectroscopic data for this compound. To access such information, please refer to chemical databases or publications focused on the structural characterization of this compound.
Q7: Are there studies investigating the pharmacokinetics of this compound?
A7: The available research papers do not provide specific details on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further pharmacokinetic studies are needed to understand its behavior in vivo.
Q8: What is the relationship between this compound's dosage and its observed effects?
A8: While the research papers do not present comprehensive dose-response data, one study on bladder function observed differential effects of this compound at varying doses of the FAAH inhibitor URB937. [] This suggests a potential dose-dependent interaction between this compound and endocannabinoid levels.
Q9: What in vitro models have been used to investigate the biological activity of this compound?
A9: Researchers have employed isolated tissue preparations, including mouse vas deferens and guinea pig ileum smooth muscle, to assess the antagonistic and inverse agonistic effects of this compound on CB1 receptors. []
Q10: Are there any animal models used to study this compound's effects?
A10: One study utilized a rat model of cystitis to explore the impact of this compound on bladder function during inflammation. [] The study suggests the involvement of CB1 receptors in bladder hyperactivity during cystitis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


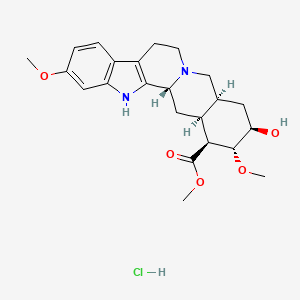

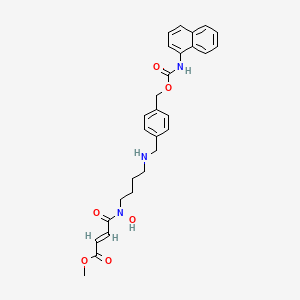
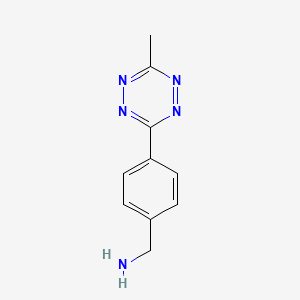
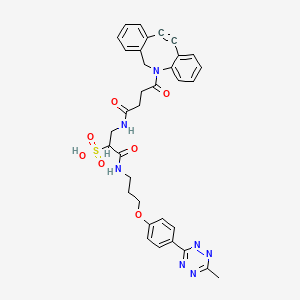
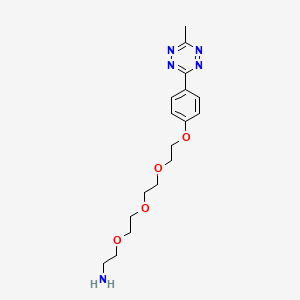
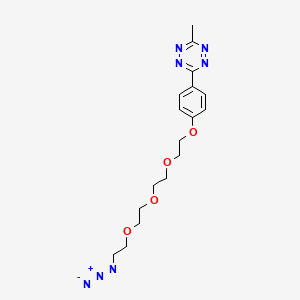
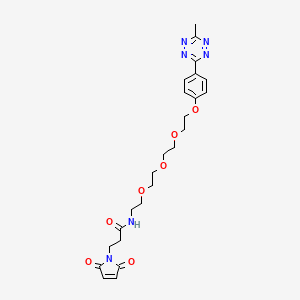
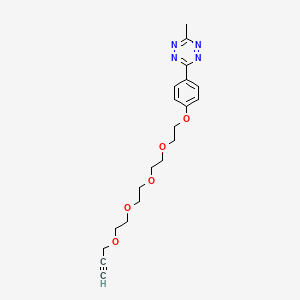
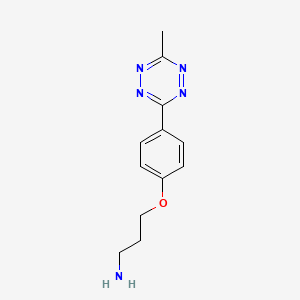
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)
